N'-[(E)-(2-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide
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Overview
Description
N’-[(E)-(2-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromophenyl groups and a piperazine ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide typically involves the condensation of 2-bromobenzaldehyde with 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N’-[(E)-(2-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromophenyl)methylidene]-2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}acetohydrazide
- N’-[(E)-(4-bromophenyl)methylidene]-2-{4-[(4-ethoxyphenyl)sulfonyl]piperazin-1-yl}acetohydrazide
- N’-[(E)-(2-bromophenyl)methylidene]-2-{4-[(4-tert-butylphenyl)sulfonyl]piperazin-1-yl}acetohydrazide
Uniqueness
N’-[(E)-(2-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide is unique due to its specific combination of bromophenyl and piperazine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H20Br2N4O3S |
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Molecular Weight |
544.3 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C19H20Br2N4O3S/c20-16-5-7-17(8-6-16)29(27,28)25-11-9-24(10-12-25)14-19(26)23-22-13-15-3-1-2-4-18(15)21/h1-8,13H,9-12,14H2,(H,23,26)/b22-13+ |
InChI Key |
COPLHVYWQLFCDE-LPYMAVHISA-N |
Isomeric SMILES |
C1CN(CCN1CC(=O)N/N=C/C2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CN(CCN1CC(=O)NN=CC2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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